molecular formula C20H15Br2NO4S B393029 6-BROMO-3-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE

6-BROMO-3-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE

Cat. No.: B393029
M. Wt: 525.2g/mol
InChI Key: LXVPCEFRZDWOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-3-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a chromen-2-one core, a thiazolidine ring, and multiple bromine and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-one core, followed by the introduction of the thiazolidine ring and the bromine and methoxy substituents. Common reagents used in these reactions include brominating agents, methoxylating agents, and thiazolidine precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the impact of hazardous chemicals and by-products.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

6-BROMO-3-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions, particularly those involving brominated and methoxylated compounds.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory or anticancer activities, are of interest for drug development.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 6-BROMO-3-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with molecular targets and pathways. The compound’s bromine and methoxy substituents can influence its binding affinity and specificity for certain enzymes or receptors. The thiazolidine ring may also play a role in modulating the compound’s biological activity by affecting its conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxyphenyl derivatives: These compounds share the bromine and methoxy substituents but lack the thiazolidine and chromen-2-one cores.

    Thiazolidine derivatives: These compounds contain the thiazolidine ring but may have different substituents and core structures.

    Chromen-2-one derivatives: These compounds feature the chromen-2-one core but may have different substituents and additional rings.

Uniqueness

6-BROMO-3-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is unique due to its combination of a chromen-2-one core, a thiazolidine ring, and multiple bromine and methoxy substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15Br2NO4S

Molecular Weight

525.2g/mol

IUPAC Name

6-bromo-3-[2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one

InChI

InChI=1S/C20H15Br2NO4S/c1-26-17-4-2-11(10-15(17)22)19-23(6-7-28-19)18(24)14-9-12-8-13(21)3-5-16(12)27-20(14)25/h2-5,8-10,19H,6-7H2,1H3

InChI Key

LXVPCEFRZDWOFW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)Br

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)Br

Origin of Product

United States

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